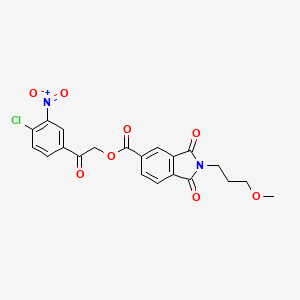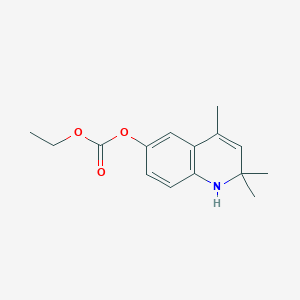![molecular formula C23H32N4O3 B4046608 N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide](/img/structure/B4046608.png)
N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.24744090 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Activity and Potential Therapeutic Applications
Adatanserin has been investigated for its dual activity on serotonin receptors, specifically 5-HT(1A) and 5-HT(2), which are crucial targets for anxiolytic and antidepressant drugs. The compound's interaction with these receptors has demonstrated significant anxiolytic activity in animal models, highlighting its potential as a combined anxiolytic and antidepressant agent. Such dual activity could provide a novel approach to treating conditions like anxiety and depression, where serotonin imbalance is a key factor. The specificity and efficacy of Adatanserin in modulating serotonin receptor activity suggest a promising avenue for therapeutic applications, underscoring the importance of further clinical development and evaluation (Abou-Gharbia et al., 1999).
Chemical Synthesis and Reactivity Properties
Research into the chemical synthesis and reactivity properties of compounds related to Adatanserin has provided insights into their potential pharmaceutical applications. The synthesis of various adamantyl aryl- and heteroarylpiperazine derivatives, including Adatanserin, involves techniques that could be applicable to the development of other compounds with similar pharmacological profiles. Additionally, the investigation of local reactive properties and adsorption behaviors through DFT and MD simulation studies offers a deeper understanding of how these compounds interact at the molecular level, which is crucial for optimizing their efficacy and stability as pharmaceutical agents (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
Another area of research explores the antimicrobial and hypoglycemic activities of novel N-Mannich bases derived from adamantyl-triazoline-thiones. These compounds, including derivatives structurally related to Adatanserin, have shown potent antibacterial activity against various microorganisms and significant dose-dependent reduction of serum glucose levels in diabetic rats. Such findings indicate the broader therapeutic potential of adamantyl compounds beyond their neuropsychiatric applications, suggesting opportunities for their use in treating infections and managing diabetes (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-nitro-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-15(23-12-16-8-17(13-23)10-18(9-16)14-23)25-22(28)19-2-3-20(21(11-19)27(29)30)26-6-4-24-5-7-26/h2-3,11,15-18,24H,4-10,12-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQMHGZCLKYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)N5CCNCC5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Chlorophenyl)-5-oxo-3-(prop-2-EN-1-YL)-2-sulfanylideneimidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046526.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4046535.png)
![4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4046551.png)


![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4046568.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4046571.png)
![2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B4046572.png)
![Butyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4046576.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046577.png)

![4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B4046585.png)
![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4046614.png)
